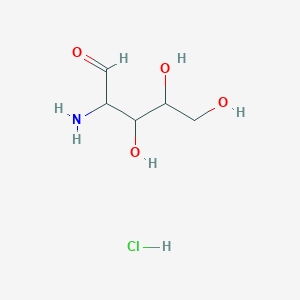
2-Amino-2-deoxy-L-arabinose hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-deoxy-L-arabinose hydrochloride is a pharmacological compound known for its antitumor and immunomodulatory properties. It is a monosaccharide derivative with the molecular formula C5H11NO4.HCl and a molecular weight of 185.61 g/mol. This compound has gained attention due to its potential therapeutic applications, particularly in oncology and immunotherapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxy-L-arabinose hydrochloride typically involves the chemical modification of L-arabinose. One common method includes the reduction of L-arabinose to L-arabinitol, followed by selective oxidation to yield 2-Amino-2-deoxy-L-arabinose. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may utilize microbial and enzymatic strategies. These methods offer advantages over traditional chemical synthesis, such as higher specificity and lower environmental impact. For instance, microbial biotransformation and enzymatic catalysis can be employed to convert L-arabinose to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-deoxy-L-arabinose hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2-Amino-2-deoxy-L-arabinose, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-Amino-2-deoxy-L-arabinose hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker.
Medicine: Its antitumor and immunomodulatory properties make it a candidate for cancer therapy and immunotherapy.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 2-Amino-2-deoxy-L-arabinose hydrochloride involves the inhibition of fucosyltransferase, an enzyme crucial for the formation of Lewis X antigen. By inhibiting this enzyme, the compound can interfere with cell signaling pathways and immune responses, making it effective in treating malignancies and immunological conditions .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C5H12ClNO4 |
|---|---|
Poids moléculaire |
185.60 g/mol |
Nom IUPAC |
2-amino-3,4,5-trihydroxypentanal;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H |
Clé InChI |
DRUSHUBYTZTXOS-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C=O)N)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B12070603.png)


![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)

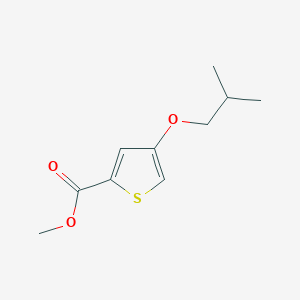
![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)
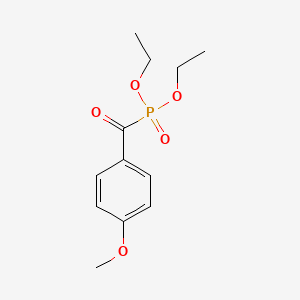

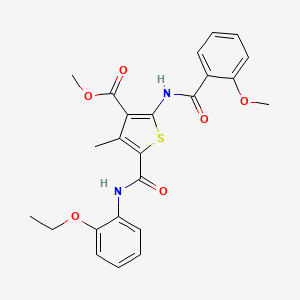
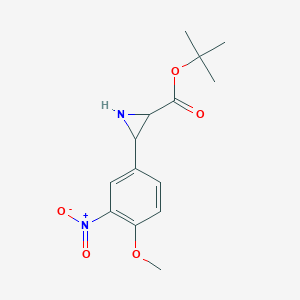
![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)

